Benzoin Benzoin Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992)
Benzoin is a ketone that consists of acetophenone bearing hydroxy and phenyl substituents at the alpha-position. The parent of the class of benzoins. It has a role as an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a member of benzoins and a secondary alpha-hydroxy ketone.
Benzoin is a white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide, and is used in organic syntheses. This should not be confused with benzoin gum from STYRAX (see [DB11222]). Benzoin is an FDA-approved colour additive used for marking fruits and vegetables.
Benzoin is a natural product found in Dianthus caryophyllus with data available.
(±)-Benzoin is a flavouring ingredient.Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. It appears as off-white crystals, with a light camphor-like odor. Benzoin is synthesized from benzaldehyde in the benzoin condensation. It is chiral and it exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin. (Wikipedia) Benzoin belongs to the family of Benzoins. These are organic compounds containing a 1,2-hydroxy ketone attached to two phenyl groups.
benzoin is a metabolite found in or produced by Saccharomyces cerevisiae.
A white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide and used in organic syntheses. This should not be confused with benzoin gum from STYRAX.
Brand Name: Vulcanchem
CAS No.: 8050-35-9
VCID: VC8469794
InChI: InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
SMILES:
Molecular Formula: C14H12O2
C14H12O2
C6H5COCH(OH)C6H5
Molecular Weight: 212.24 g/mol

Benzoin

CAS No.: 8050-35-9

Cat. No.: VC8469794

Molecular Formula: C14H12O2
C14H12O2
C6H5COCH(OH)C6H5

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Benzoin - 8050-35-9

Specification

CAS No. 8050-35-9
Molecular Formula C14H12O2
C14H12O2
C6H5COCH(OH)C6H5
Molecular Weight 212.24 g/mol
IUPAC Name 2-hydroxy-1,2-diphenylethanone
Standard InChI InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
Standard InChI Key ISAOCJYIOMOJEB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
Boiling Point 651 °F at 760 mmHg (NTP, 1992)
194.00 °C. @ 12.00 mm Hg
at 102.4kPa: 344 °C
Colorform PALE YELLOW CRYSTALS
WHITE CRYSTALS
Melting Point 279 °F (NTP, 1992)
134-138
MP:133-4 °C /D & L FORMS/
137 °C

Introduction

Chemical and Physical Properties of Benzoin

Benzoin’s molecular structure consists of two phenyl groups attached to a central ethanone backbone, with a hydroxyl group at the alpha position. This configuration confers unique reactivity, enabling participation in condensation and oxidation reactions.

Physicochemical Characteristics

Table 1 summarizes key physical properties of benzoin derived from experimental data :

PropertyValue
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
Melting Point134–138 °C
Boiling Point194 °C (12 mm Hg)
Density1.31 g/cm³
Solubility in Water0.3 g/L (20 °C)
Flash Point181 °C
Enthalpy of Formation (ΔfH°)-247.9 kJ/mol (solid phase)

Benzoin is sparingly soluble in polar solvents like water but dissolves readily in chloroform and moderately in ethanol or ether . Its crystalline form appears as off-white to yellow-white powder, sensitive to moisture and prolonged light exposure .

Spectroscopic and Thermochemical Data

Fourier-transform infrared (FTIR) spectroscopy of benzoin reveals characteristic peaks at 3300 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (aromatic C=C) . Nuclear magnetic resonance (NMR) spectra show distinct signals for the hydroxyl proton (δ 5.2 ppm) and the carbonyl carbon (δ 205 ppm) . Thermogravimetric analysis indicates decomposition above 200 °C, consistent with its moderate thermal stability .

Synthesis and Production Methods

Benzoin Condensation

The classical synthesis of benzoin involves the condensation of two equivalents of benzaldehyde (C₆H₅CHO) catalyzed by cyanide ions:

2C₆H₅CHOCN⁻C₆H₅CH(OH)COC₆H₅2 \text{C₆H₅CHO} \xrightarrow{\text{CN⁻}} \text{C₆H₅CH(OH)COC₆H₅}

This reaction proceeds via a nucleophilic addition mechanism, where cyanide facilitates the deprotonation of benzaldehyde to form an enolate intermediate. Subsequent dimerization and protonation yield benzoin . Industrial-scale production often employs thiamine (vitamin B₁) as a non-toxic alternative catalyst, achieving yields exceeding 70% .

Natural Extraction

Benzoin resin, a balsamic exudate from Styrax species (e.g., Styrax benzoin), contains benzoin as a minor component alongside benzaldehyde, benzoic acid, and vanillin . Traditional harvesting involves scoring the tree bark, followed by sun-drying the resinous sap. The resin’s composition varies geographically, with Southeast Asian varieties containing higher benzoic acid content (up to 20%) compared to Sumatran sources .

Industrial and Pharmaceutical Applications

Organic Synthesis

Benzoin serves as a precursor to benzil (C₆H₅COCOC₆H₅) through oxidative dehydrogenation, a reaction catalyzed by nitric acid or copper(II) sulfate:

C₆H₅CH(OH)COC₆H₅HNO₃C₆H₅COCOC₆H₅+H₂O\text{C₆H₅CH(OH)COC₆H₅} \xrightarrow{\text{HNO₃}} \text{C₆H₅COCOC₆H₅} + \text{H₂O}

Benzil is widely used as a photoinitiator in polymer chemistry . Additionally, benzoin’s hydroxyl group enables etherification and esterification reactions, producing derivatives for adhesives and coatings.

Pharmaceutical and Cosmetic Uses

Benzoin resin exhibits antimicrobial and anti-inflammatory properties, attributed to its benzaldehyde and benzoic acid content . Clinical studies demonstrate efficacy in:

  • Wound Healing: Topical applications reduce bacterial load in dermal abrasions (Staphylococcus aureus MIC: 0.5 mg/mL) .

  • Respiratory Health: Inhalation of benzoin vapors alleviates bronchitis symptoms due to expectorant effects .

  • Dermatology: Formulations containing 2–5% benzoin tincture improve eczema and psoriasis by inhibiting cyclooxygenase-2 (COX-2) enzymes .

In cosmetics, benzoin acts as a fragrance fixative and preservative in creams and lotions, enhancing shelf-life by preventing lipid peroxidation .

Pharmacological and Biological Activities

Antimicrobial Activity

Benzoin resin extracts show broad-spectrum antimicrobial activity (Table 2):

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli1.2 mg/mL
Candida albicans0.8 mg/mL
Pseudomonas aeruginosa1.5 mg/mL

Mechanistic studies indicate disruption of microbial cell membranes via benzoic acid penetration, leading to proton gradient collapse .

Antioxidant and Neuroprotective Effects

In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals reveal benzoin’s radical scavenging activity (IC₅₀: 45 μM), comparable to α-tocopherol . Animal models suggest neuroprotective potential, with benzoin doses of 50 mg/kg reducing hippocampal oxidative stress in rats by 40% .

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